molecular formula C16H15Cl2N3O3S B6574767 3-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-1-(4-chlorophenyl)urea CAS No. 1203010-28-9

3-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-1-(4-chlorophenyl)urea

Cat. No. B6574767
CAS RN: 1203010-28-9
M. Wt: 400.3 g/mol
InChI Key: MUYRXVXZFFUKKL-UHFFFAOYSA-N
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Description

The compound is a urea derivative, which contains two phenyl rings, one of which is substituted with a thiazolidin-2-yl group. The thiazolidine ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The presence of chlorine atoms and the urea group could suggest potential biological activity, as these groups are often seen in medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate phenyl isocyanate with the corresponding amine. The thiazolidin-2-yl group could potentially be introduced via a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the urea linkage (-NH-CO-NH-), the thiazolidine ring, and the phenyl rings. The chlorine atoms could potentially influence the electronic properties of the molecule .


Chemical Reactions Analysis

As a urea derivative, this compound could potentially undergo reactions typical of ureas, such as hydrolysis. The presence of the thiazolidine ring could also offer other reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar urea group and the potentially aromatic phenyl rings could influence its solubility, while the chlorine atoms could influence its electronic properties .

Safety and Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and any potential biological activity. It could also be interesting to study the influence of the chlorine atoms and the thiazolidine ring on its properties .

properties

IUPAC Name

1-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O3S/c17-11-2-4-12(5-3-11)19-16(22)20-13-6-7-14(18)15(10-13)21-8-1-9-25(21,23)24/h2-7,10H,1,8-9H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYRXVXZFFUKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)NC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-chlorophenyl)urea

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